1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate

Übersicht

Beschreibung

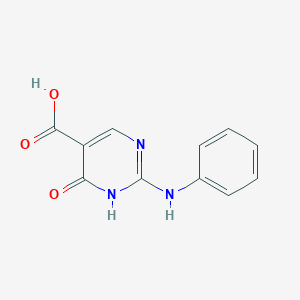

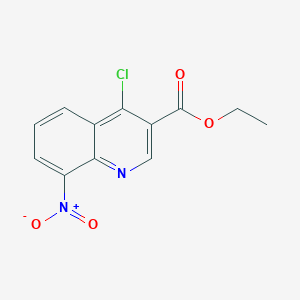

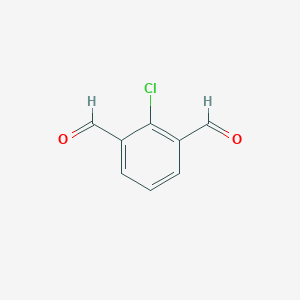

“1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C36H48N2O10 . It has an average mass of 668.774 Da and a monoisotopic mass of 668.330872 Da .

Molecular Structure Analysis

The compound has two defined stereocentres . The (2S,5R) notation indicates the configuration of the chiral centers in the molecule. The numbers 2 and 5 refer to the carbon atoms to which the chiral centers are attached .Wissenschaftliche Forschungsanwendungen

Electronic Effects of Carbohydrate Protecting Groups

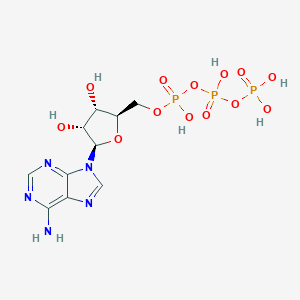

A study investigated the electronic effects of carbohydrate protecting groups in hydroxypiperidines, utilizing 1-deoxynojirimycin as a model. The effects were quantified by measuring the stabilization of positive charge on the ring heteroatom, leading to insights into the stabilization effects of various protecting groups like benzoyl and benzyl. This research is crucial for understanding the electronic interactions in glycosylation chemistry and could have implications for the synthesis and stabilization of compounds like 1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate (Heuckendorff, Pedersen, & Bols, 2010).

Synthesis of Enantiopure Products

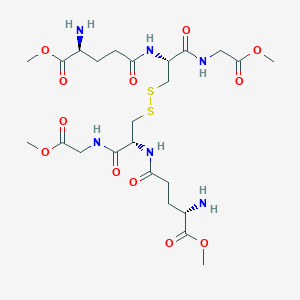

Research demonstrated the kinetic resolution of racemates to obtain enantiopure 1-benzylaziridine-2-carboxamides, which were further processed into various enantiopure products like O-methyl-l-serine. This study provides insights into the synthesis routes and potential transformations of compounds, which may include or relate to the chemical structure of 1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate (Morán-Ramallal, Liz, & Gotor, 2007).

Conformational Analysis of Benzyl Group

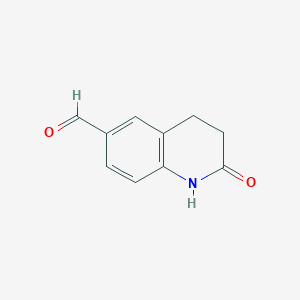

A detailed conformational analysis of 4-benzyl-4-hydroxypiperidines was conducted, providing insights into the preferred conformations and the influences of various substituents. This information can be vital for understanding the molecular behavior and potential chemical reactions of compounds like 1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate (Manimekalai et al., 2007).

Benzylation of Alcohols

The study on the benzylation of alcohols using a stable pyridinium salt provides a potential pathway for modifying or synthesizing similar compounds, enhancing the understanding of chemical reactions involving benzyl groups, which is relevant for the chemistry of compounds like 1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate (Poon & Dudley, 2006).

Iron-Catalyzed Benzylation

Research on the iron-catalyzed benzylation of 1,3-dicarbonyl compounds opens up new possibilities for the benzylation reactions, potentially relevant for compounds structurally related to 1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate (Kischel et al., 2007).

Zukünftige Richtungen

Research directed towards the preparation of the basic structure of similar compounds in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there may be future research opportunities in the synthesis and applications of “1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate”.

Eigenschaften

IUPAC Name |

1-O-benzyl 2-O-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-20-14(18)13-8-7-12(17)9-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHXFVLVIIBQOM-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555568 | |

| Record name | 1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate | |

CAS RN |

930779-11-6, 117836-27-8 | |

| Record name | rel-2-Methyl 1-(phenylmethyl) (2R,5S)-5-hydroxy-1,2-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930779-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl 1-(phenylmethyl) (2S,5R)-5-hydroxy-1,2-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117836-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B179894.png)

![2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B179919.png)